molecular formula C19H30O2Te B12531972 Methyl 12-(phenyltellanyl)dodecanoate CAS No. 664344-55-2

Methyl 12-(phenyltellanyl)dodecanoate

Cat. No.: B12531972
CAS No.: 664344-55-2
M. Wt: 418.0 g/mol
InChI Key: YFBGHTYKOBMASY-UHFFFAOYSA-N
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Description

Methyl 12-(phenyltellanyl)dodecanoate is an organotellurium derivative of methyl dodecanoate, a saturated fatty acid methyl ester (FAME). The compound features a phenyltellanyl (-TePh) group substituted at the 12th carbon of the dodecanoate chain. This substitution introduces unique physicochemical and biological properties, distinguishing it from other methyl dodecanoate derivatives. Organotellurium compounds are notable for their applications in organic synthesis, catalysis, and materials science due to the redox-active nature of tellurium .

Properties

CAS No.

664344-55-2

Molecular Formula

C19H30O2Te

Molecular Weight

418.0 g/mol

IUPAC Name

methyl 12-phenyltellanyldodecanoate

InChI

InChI=1S/C19H30O2Te/c1-21-19(20)16-12-7-5-3-2-4-6-8-13-17-22-18-14-10-9-11-15-18/h9-11,14-15H,2-8,12-13,16-17H2,1H3

InChI Key

YFBGHTYKOBMASY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC[Te]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 12-(phenyltellanyl)dodecanoate typically involves the reaction of dodecanoic acid with phenyl tellurium trichloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation of the tellurium compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-(phenyltellanyl)dodecanoate can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Various substituted tellurium compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 12-(phenyltellanyl)dodecanoate has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 12-(phenyltellanyl)dodecanoate involves the interaction of the tellurium atom with biological molecules. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues of methyl dodecanoate include derivatives with substituents at the terminal (ω) or mid-chain positions. Below is a comparative analysis:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key References
Methyl dodecanoate Unsubstituted C₁₃H₂₆O₂ 214.34
Methyl 12-hydroxydodecanoate 12-OH C₁₃H₂₆O₃ 230.34
Methyl 12-aminododecanoate 12-NH₂ C₁₃H₂₇NO₂ 229.36
Methyl 12-(7-hydroxynaphthalen-1-yl)dodecanoate 12-(7-hydroxynaphthyl) C₂₃H₃₀O₃ 354.49
Methyl 12-(phenyltellanyl)dodecanoate 12-TePh C₁₉H₃₀O₂Te 431.06
Key Observations:
  • Phenyltellanyl vs. Hydroxyl/Amino Groups: The phenyltellanyl group introduces significant steric bulk and polarizability compared to hydroxyl (-OH) or amino (-NH₂) groups. This affects solubility, with this compound likely being less polar than hydroxylated analogues but more reactive in redox reactions .
  • Electrochemical Activity: Tellurium’s redox activity enables unique reactivity, such as participation in radical reactions, which is absent in hydroxyl or amino derivatives .

Physicochemical Properties

Boiling/Melting Points
  • Methyl dodecanoate: Boiling point = 267°C, melting point = 5.2°C .
  • Methyl 12-hydroxydodecanoate: Higher melting point due to hydrogen bonding (exact data unavailable; inferred from analogous alcohols) .
  • This compound: Expected to have a higher boiling point (~300–320°C) due to increased molecular weight and van der Waals interactions. Melting point may decrease due to disrupted crystallinity from the bulky TePh group .
Solubility and Reactivity
  • Methyl dodecanoate is hydrophobic (logP ~5.5) and soluble in organic solvents .
  • Tellurium derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water, similar to naphthalene-substituted analogues (e.g., methyl 12-(7-hydroxynaphthalen-1-yl)dodecanoate) .

Enzymatic and Metabolic Behavior

  • Oxidation by AlkB Enzymes: Methyl dodecanoate and its ω-hydroxy/oxo derivatives are substrates for AlkB enzymes in Pseudomonas putida. For example, 12-hydroxymethyldodecanoate and 12-oxo methyl dodecanoate are oxidized at similar rates . this compound: The TePh group may inhibit enzymatic oxidation due to steric hindrance or electronic effects, analogous to bulkier aromatic substituents .

Biological Activity

Methyl 12-(phenyltellanyl)dodecanoate is a derivative of dodecanoic acid, known for its potential biological activities. This compound belongs to the class of fatty acid methyl esters, which have garnered attention for their antimicrobial, antifungal, and other therapeutic properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

  • Formula: C₁₃H₂₆O₂
  • Molecular Weight: 214.3443 g/mol
  • IUPAC Name: Methyl dodecanoate

The compound features a dodecanoic acid backbone with a phenyl tellanyl group, which may influence its biological interactions.

Overview

Research indicates that fatty acid derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Case Studies

  • Antimicrobial Testing : A study demonstrated that methyl laurate (a related compound) showed activity against antibiotic-resistant strains of Staphylococcus aureus (Scolari et al., 2020). This suggests that this compound may have similar or enhanced activity due to the presence of the tellanyl group.
  • Resistance Development : In vitro assays indicated that compounds similar to this compound did not encourage resistance development in tested bacteria over extended exposure periods (Scolari et al., 2020).

Data Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)32 µg/mLScolari et al., 2020
Mycobacterium tuberculosis16 µg/mLAboutaleb et al., 2012
Escherichia coliNo activityScolari et al., 2020

The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial membrane integrity. The presence of branched fatty acids in its structure may alter membrane packing, leading to increased permeability and subsequent cell lysis.

Non-Toxicity and Safety Profile

Studies have shown that related fatty acid esters exhibit low toxicity in mammalian cell lines. For instance, LDH assays performed on Caco-2 cells exposed to similar compounds indicated no cytotoxic effects (Scolari et al., 2020). This safety profile is crucial for potential therapeutic applications.

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